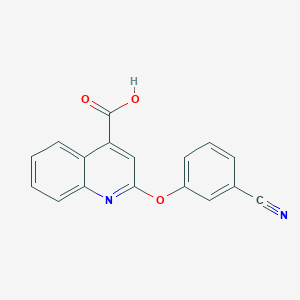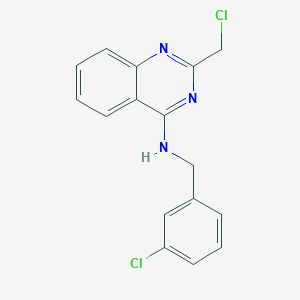
N-(3-氯苄基)-2-(氯甲基)喹唑啉-4-胺
描述
N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine, abbreviated as N-CB-CMQ, is an organochlorine compound with a wide range of applications in scientific research. N-CB-CMQ is a quinazoline derivative with a chlorine atom in the para position of the benzyl group and a chlorine atom in the para position of the methyl group. It is a colorless, odorless, and non-toxic compound with a molecular weight of 272.1 g/mol. N-CB-CMQ has a melting point of 80-82°C and a boiling point of 180-182°C.
科学研究应用
合成和抗菌活性
研究已经探索了合成结合苯基噻唑和喹唑啉的新衍生物,这些衍生物具有潜在的抗菌特性。合成涉及形成核心喹唑啉酮结构,然后通过修改引入不同的取代基,旨在增强生物活性。这种方法展示了该化合物在生成具有潜在抗菌应用(Badwaik et al., 2009)的新分子方面的实用性。
抗炎和镇痛特性
另一项研究通过用各种取代胺处理氯甲基喹唑啉酮合成衍生物,研究这些化合物的抗炎和镇痛活性。研究结果突出了该化合物作为开发具有潜在治疗应用(Srivastav et al., 2009)的分子的支架的作用,用于炎症和疼痛管理。
化学合成技术
进一步的研究表明该化合物在化学合成中的相关性,特别是通过使用特定试剂进行直接胺化形成4-(二甲氨基)喹唑啉衍生物。这展示了该化合物在合成化学中的多功能性,在温和条件下促进各种喹唑啉衍生物的发展(Chen et al., 2015)。
抗组胺药物的开发
已经探索了喹唑啉酮衍生物的合成和评价,用于其H(1)-抗组胺活性,某些衍生物与标准药物相比显示出有希望的结果。这表明N-(3-氯苄基)-2-(氯甲基)喹唑啉-4-胺衍生物在开发具有较低镇静作用(Alagarsamy et al., 2008)的新抗组胺药物方面的潜力。
药物合成中的应用
还进行了关于开发用于构建与其他杂环相连的复杂喹唑啉支架的合成方法的研究,展示了该化合物在药物合成和新型治疗剂的开发中的应用(Keivanloo et al., 2018)。
属性
IUPAC Name |
2-(chloromethyl)-N-[(3-chlorophenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3/c17-9-15-20-14-7-2-1-6-13(14)16(21-15)19-10-11-4-3-5-12(18)8-11/h1-8H,9-10H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHINTAFWLFIDPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CCl)NCC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



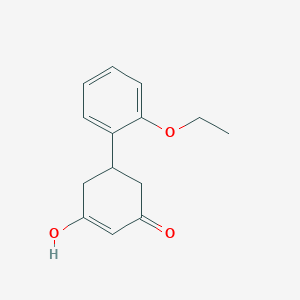
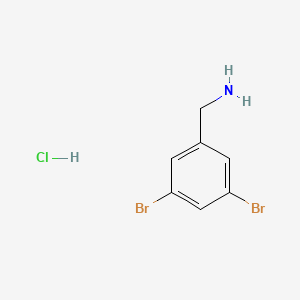
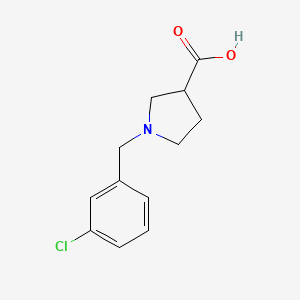
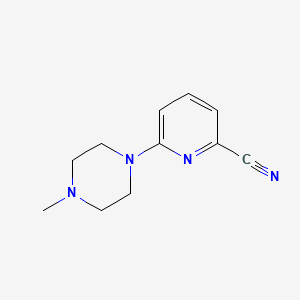
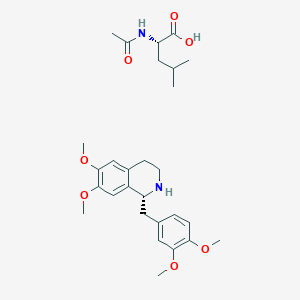
![3-[(1R)-1-hydroxyethyl]benzonitrile](/img/structure/B1421911.png)
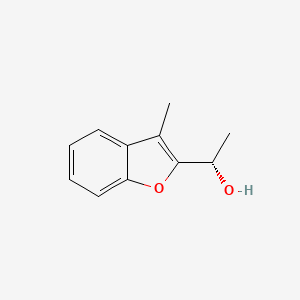
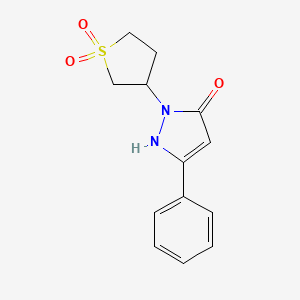
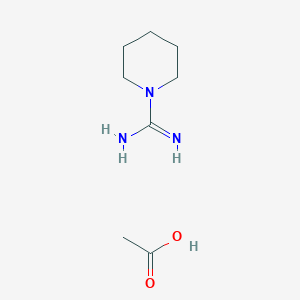
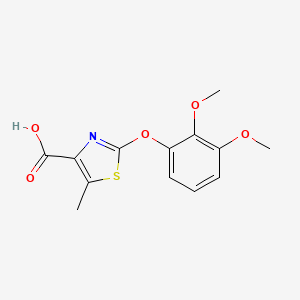
![N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide](/img/structure/B1421918.png)
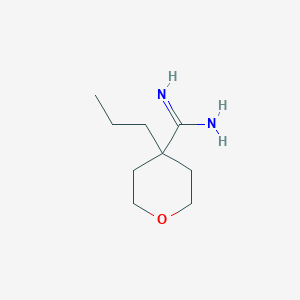
![N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1421921.png)
